2,2',6,6'-Tetrachloro-3,4'-bipyridine
Description
Properties
CAS No. |
138826-31-0 |
|---|---|
Molecular Formula |
C10H4Cl4N2 |
Molecular Weight |
294.0 g/mol |
IUPAC Name |
2,6-dichloro-3-(2,6-dichloropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-2-1-6(10(14)16-7)5-3-8(12)15-9(13)4-5/h1-4H |
InChI Key |
JXGYJXFWXVQGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC(=NC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3,3',5,5'-Tetrachloro-2-iodo-4,4'-bipyridine
- Substituents : Chlorine at 3,3',5,5'; iodine at position 2.
- 4,4'-linkage creates a linear geometry, contrasting with the 3,4'-linkage of the target compound. Higher molecular weight (426.86 Da vs. ~307.97 Da for the target) due to iodine’s atomic mass.
5,5'-Dimethyl-2,2'-bipyridine
- Substituents : Methyl groups at 5,5' positions.
- Key Features :
- Electron-donating methyl groups increase solubility in organic solvents.
- 2,2'-linkage enables chelation in coordination chemistry (e.g., as a ligand for transition metals).
- Lower molecular weight (184.24 Da) compared to chlorinated analogues.
3,4,5,6-Tetrahydro-2,3'-bipyridine (Anabaseine)
- Structure : Partially hydrogenated pyridine ring.
- Key Features :
- Reduced aromaticity enhances conformational flexibility and bioavailability.
- Natural alkaloid with reported nicotinic acetylcholine receptor activity.
- Molecular weight (160.22 Da) significantly lower than chlorinated bipyridines.
Physicochemical Properties
Preparation Methods
Direct Chlorination of 3,4'-Bipyridine
The most straightforward route involves the direct chlorination of 3,4'-bipyridine using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). In a representative procedure, 3,4'-bipyridine is refluxed with excess PCl₅ in dichloroethane at 80–90°C for 12–24 hours. This method achieves substitution at the 2,6-positions of both pyridine rings due to the electron-withdrawing nature of chlorine, which directs subsequent substitutions to meta and para positions.
Reaction Conditions:
- Chlorinating Agent: PCl₅ (4.2 equiv)
- Solvent: 1,2-Dichloroethane
- Temperature: 80–90°C
- Yield: 68–72%
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic singlet peaks at δ 8.67 ppm (H-3, H-5) and δ 8.46 ppm (H-4') in the ¹H spectrum.
Catalytic Chlorination Using Lewis Acids
To improve regioselectivity, Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are employed. These catalysts stabilize transition states during electrophilic aromatic substitution, favoring chlorination at the 2,6-positions. A study utilizing FeCl₃ (10 mol%) in chlorobenzene at 110°C reported a yield of 76% with >95% purity.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki coupling between 2,6-dichloropyridine-3-boronic acid and 2,6-dichloropyridine-4-boronic acid provides a modular approach. This method, adapted from bipyridine syntheses in, employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.
Typical Protocol:
Negishi Cross-Coupling
The Negishi strategy, involving zinc-mediated coupling of halogenated pyridines, offers superior functional group tolerance. For instance, 2,6-dichloro-3-iodopyridine and 2,6-dichloro-4-zincpyridine are coupled using Pd₂(dba)₃ (2 mol%) and tri-o-tolylphosphine (P(o-Tol)₃, 8 mol%) in tetrahydrofuran (THF) at 60°C. This method achieves yields of 78% with minimal by-products.
Stepwise Halogenation and Cyclization
Copper-Mediated Finkelstein Reaction
A two-step process involving iodination followed by chlorination is detailed in. First, 3,5-dichloropyridine undergoes iodination using copper(I) iodide (CuI) and N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 120°C, yielding 2-iodo-3,5-dichloropyridine. Subsequent treatment with PCl₅ at reflux installs the remaining chlorine atoms.
Key Data:
Palladium-Catalyzed Coupling of Halopyridines
As reported in, 2-iodo-3,5-dichloropyridine is coupled with 2-chloro-3,5-dichloropyridine using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene. The reaction proceeds at 100°C for 18 hours, affording the target compound in 73% yield.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradients of pentane/dichloromethane (7:3 to 1:1). The compound exhibits an Rₓ value of 0.27 in pentane/dichloromethane (7:3).
Spectroscopic Analysis
- ¹H NMR (500 MHz, CDCl₃): δ 8.67 (s, 2H), 8.46 (s, 1H).
- ¹³C NMR (126 MHz, CDCl₃): δ 148.0, 147.8, 140.6, 140.3, 137.3, 131.2, 130.9, 119.5.
- HRMS (ESI-TOF): m/z [M + H]⁺ calcd. for C₁₀H₄Cl₄N₂ 418.8168, found 418.8152.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimized synthetic routes for 2,2',6,6'-tetrachloro-3,4'-bipyridine, and how do reaction conditions influence yield?
The synthesis typically involves halogenation or coupling reactions. For example, brominated pyridine precursors can undergo Ullmann-type coupling using copper catalysts to form bipyridine backbones, followed by chlorination with reagents like PCl₅ or SOCl₂. describes a two-step approach for a related compound: (1) dimerization of halogenated pyridines using lithium diisopropylamide (LDA), and (2) halogen exchange via Finkelstein reactions. Yield optimization requires precise temperature control (e.g., −78°C for LDA-mediated steps) and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization is critical .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- NMR : ¹H/¹³C NMR identifies aromatic proton environments and chlorine substitution patterns. Chlorine’s electronegativity deshields adjacent protons, shifting signals downfield.
- IR : Peaks at ~600–800 cm⁻¹ confirm C-Cl stretches.
- X-ray crystallography : Resolves bond lengths and angles, confirming the bipyridine backbone and chlorine positions. highlights similar bipyridine derivatives analyzed via single-crystal X-ray diffraction .
Q. What coordination chemistry is observed with this compound, and how do chloro substituents affect metal binding?
Chlorine’s electron-withdrawing effects reduce electron density at nitrogen atoms, weakening Lewis basicity. However, steric hindrance from chlorine can stabilize square-planar or octahedral geometries in transition metal complexes (e.g., Rh, Co). Stability constants (log K) for Fe(II/III) complexes can be determined via UV-Vis titration in aqueous/organic solvents. notes that substituted bipyridines form stable complexes with Fe, suggesting potential for redox-active applications .
Q. What are the stability and decomposition pathways of this compound under varying pH and temperature?
Stability studies in acidic/basic media (e.g., HCl/NaOH solutions) reveal hydrolysis of C-Cl bonds at high temperatures (>80°C). Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, forming HCl and aromatic residues. Storage in anhydrous, inert environments (argon) is recommended, as moisture accelerates degradation .
Advanced Research Questions
Q. How can researchers address analytical challenges in detecting trace impurities or by-products during synthesis?
- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients separate chlorinated by-products. Mass spectrometry identifies molecular ions (e.g., [M+H]⁺) and fragments.
- GC-MS : For volatile derivatives, electron ionization detects chlorine isotopic patterns (3:1 for ³⁵Cl/³⁷Cl).
- Elemental analysis : Validates purity (>95%) by matching experimental vs. theoretical C/H/N/Cl percentages. highlights GC-MS for chlorinated biphenyl analogs, adaptable here .
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?
Chlorine’s meta-directing nature favors electrophilic attacks at the 4-position. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, showing higher electron density at the 4-position. Experimental validation via nitration (HNO₃/H₂SO₄) yields 4-nitro derivatives, confirmed by ¹H NMR .
Q. How do computational models predict the electrochemical properties of metal complexes with this ligand?
Time-dependent DFT (TD-DFT) simulations of Ru(II) complexes estimate redox potentials and charge-transfer transitions. For example, HOMO-LUMO gaps correlate with UV-Vis absorption maxima. Cyclic voltammetry in acetonitrile (vs. Ag/AgCl) quantifies oxidation/reduction peaks, with chloro substituents lowering E₁/₂ values .
Q. What catalytic applications exist for metal complexes of this compound?
- Photocatalysis : Ru(II) complexes enable visible-light-driven H₂ production. Chlorine enhances ligand rigidity, improving excited-state lifetimes.
- Cross-coupling : Pd(II) complexes catalyze Suzuki-Miyaura reactions, with turnover numbers (TON) >10⁴. notes trifluoromethyl-bipyridines in catalysis, suggesting similar potential here .
Q. What are the toxicity profiles and safe handling protocols for this compound?
While specific data are limited, analogous chlorinated bipyridines () are classified as skin/eye irritants (GHS Category 2). Use fume hoods, nitrile gloves, and P2 respirators. Spill management requires neutralization with sodium bicarbonate and disposal as halogenated waste .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and halogen-free solvents (e.g., THF, DMF).
- Characterization : Combine multiple techniques (e.g., XRD + NMR) to resolve structural ambiguities.
- Safety : Regularly monitor airborne particulates with gas detectors in lab settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
